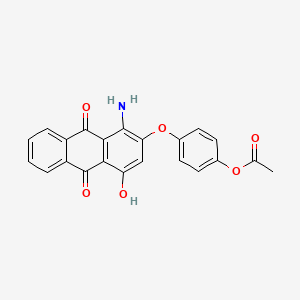![molecular formula C21H24N2O2 B13814574 methyl (2S)-2-[[4-(2-cyanophenyl)phenyl]methylamino]-3,3-dimethylbutanoate](/img/structure/B13814574.png)
methyl (2S)-2-[[4-(2-cyanophenyl)phenyl]methylamino]-3,3-dimethylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S)-2-[[4-(2-cyanophenyl)phenyl]methylamino]-3,3-dimethylbutanoate is a complex organic compound that belongs to the class of substituted phenylmethylamines This compound is characterized by its unique structure, which includes a cyanophenyl group and a dimethylbutanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-[[4-(2-cyanophenyl)phenyl]methylamino]-3,3-dimethylbutanoate typically involves multi-step organic reactions. One common approach is the reaction of a substituted benzylamine with a cyanophenyl derivative under controlled conditions. The reaction may require catalysts, specific solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to produce the compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2S)-2-[[4-(2-cyanophenyl)phenyl]methylamino]-3,3-dimethylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl (2S)-2-[[4-(2-cyanophenyl)phenyl]methylamino]-3,3-dimethylbutanoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of methyl (2S)-2-[[4-(2-cyanophenyl)phenyl]methylamino]-3,3-dimethylbutanoate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (2S)-2-[[4-(2-chlorophenyl)phenyl]methylamino]-3,3-dimethylbutanoate
- Methyl (2S)-2-[[4-(2-methoxyphenyl)phenyl]methylamino]-3,3-dimethylbutanoate
Uniqueness
Methyl (2S)-2-[[4-(2-cyanophenyl)phenyl]methylamino]-3,3-dimethylbutanoate is unique due to the presence of the cyanophenyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its reactivity and specificity in various applications compared to similar compounds.
Propiedades
Fórmula molecular |
C21H24N2O2 |
|---|---|
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
methyl (2S)-2-[[4-(2-cyanophenyl)phenyl]methylamino]-3,3-dimethylbutanoate |
InChI |
InChI=1S/C21H24N2O2/c1-21(2,3)19(20(24)25-4)23-14-15-9-11-16(12-10-15)18-8-6-5-7-17(18)13-22/h5-12,19,23H,14H2,1-4H3/t19-/m1/s1 |
Clave InChI |
ZCVLTLFECSNCOP-LJQANCHMSA-N |
SMILES isomérico |
CC(C)(C)[C@@H](C(=O)OC)NCC1=CC=C(C=C1)C2=CC=CC=C2C#N |
SMILES canónico |
CC(C)(C)C(C(=O)OC)NCC1=CC=C(C=C1)C2=CC=CC=C2C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


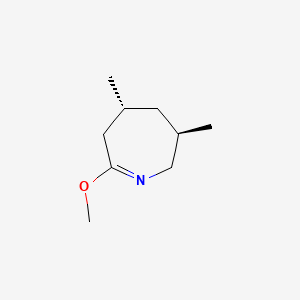
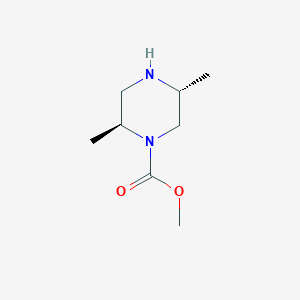

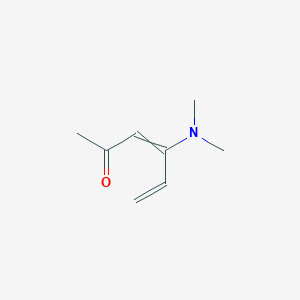
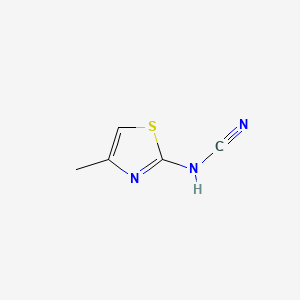



![Acetamide,2-cyano-2-[(2-allyloxy)imino]-](/img/structure/B13814560.png)

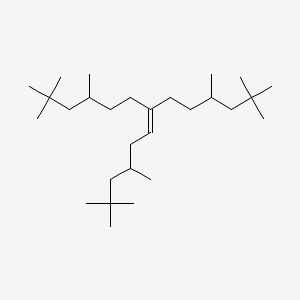
![sodium;(3R,5R)-7-[(1S,2S,6S,8R,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylpentanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13814576.png)

